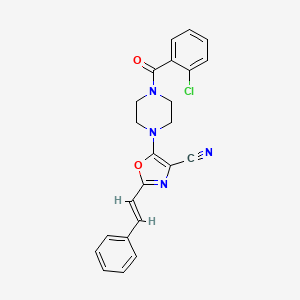
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile
Descripción general
Descripción
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile, also known as SMT-1149, is a small molecule drug candidate that is currently under preclinical development for the treatment of bacterial infections. SMT-1149 belongs to the class of oxazolylphenyl-piperazine compounds and is being developed by Summit Therapeutics.
Mecanismo De Acción
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile works by inhibiting the function of a bacterial enzyme called LpxC, which is involved in the biosynthesis of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile disrupts the integrity of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have low toxicity in preclinical studies. In animal models, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been well-tolerated at doses that are effective against bacterial infections. (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is its broad-spectrum activity against Gram-negative bacteria, including those that are resistant to multiple antibiotics. This makes (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is that it is still in preclinical development, and its safety and efficacy in humans have not yet been established.
Direcciones Futuras
There are several future directions for the development of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile. One potential direction is to investigate the efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in combination with other antibiotics, as combination therapy has been shown to be effective in treating antibiotic-resistant infections. Another direction is to evaluate the safety and efficacy of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in clinical trials, which will be necessary for its eventual approval and commercialization. Finally, further research is needed to understand the mechanism of action of (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile in more detail, which could lead to the development of new antibiotics that target the same pathway.
Aplicaciones Científicas De Investigación
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has been shown to have potent activity against a range of Gram-negative bacteria, including those that are resistant to multiple antibiotics. In preclinical studies, (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile has demonstrated efficacy against bacterial infections caused by Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These bacteria are known to cause a variety of infections, including pneumonia, sepsis, and urinary tract infections.
Propiedades
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-19-9-5-4-8-18(19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-10-17-6-2-1-3-7-17/h1-11H,12-15H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGPJACZFMXAKR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



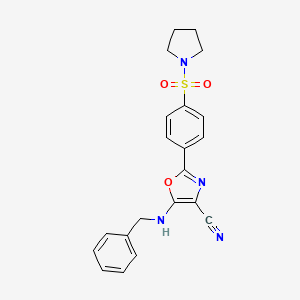
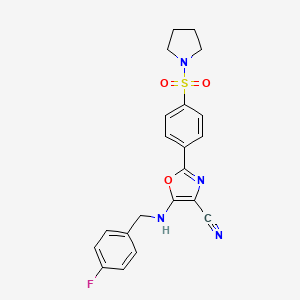
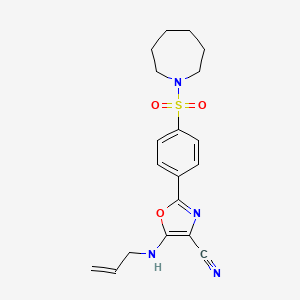
![5-[(2-Chlorobenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B3412813.png)
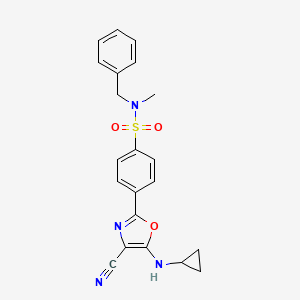
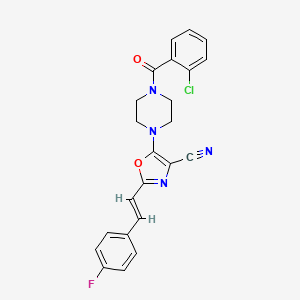
![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B3412831.png)
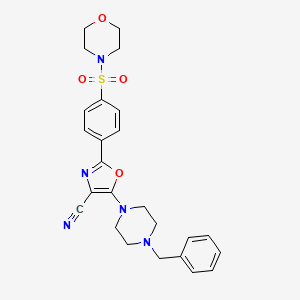
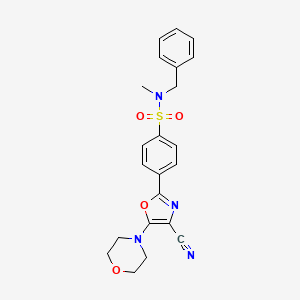
![N-benzyl-4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B3412856.png)

![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B3412887.png)

